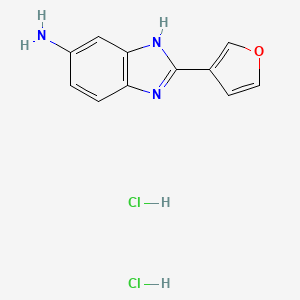
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that features a furan ring attached to a benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the formation of the benzodiazole core followed by the introduction of the furan ring. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring. The furan ring can then be introduced through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of N-substituted benzodiazole derivatives.
Scientific Research Applications
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The furan ring and benzodiazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
- 2-(thiophen-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
- 2-(pyridin-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Uniqueness
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and benzodiazole structures provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-(furan-3-yl)-3H-benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O.2ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;;/h1-6H,12H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWFRGQDJUZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
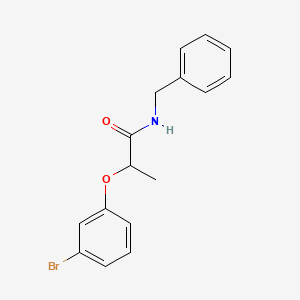
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
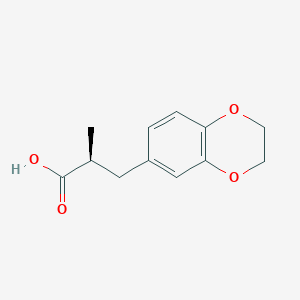

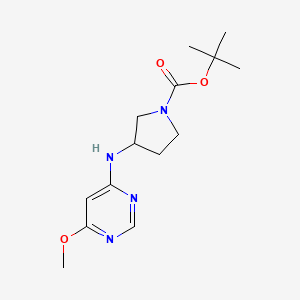
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
![2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2486171.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

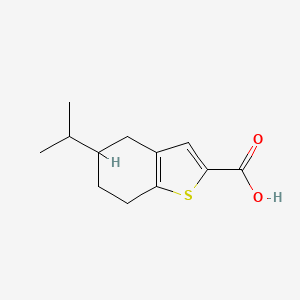
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
